2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2,5-ditert-butylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4/c1-13(2,3)9-7-11(15)18-12(16-9)8-10(17-18)14(4,5)6/h7-8H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUFGSXNXZLMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CC(=NN2C(=C1)N)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320832 | |
| Record name | 2,5-ditert-butylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789420 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
626223-27-6 | |
| Record name | 2,5-ditert-butylpyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of pyrazole derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity . Detailed synthetic routes and reaction conditions are documented in various chemical databases and research publications .
Industrial Production Methods
While the compound is mainly synthesized for research purposes, industrial-scale production methods would likely involve similar synthetic routes but optimized for larger batch sizes. This would include the use of industrial reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
Medicinal Chemistry
2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for its potential as a therapeutic agent due to its ability to modulate various biological pathways.
- Anticancer Activity : Research indicates that this compound can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth. For instance, studies have shown that it can interfere with the signaling pathways of cancer cells, leading to reduced proliferation and increased apoptosis .
Biochemical Research
The compound is also utilized in proteomics and biochemical assays.
- Enzyme Inhibition Studies : It serves as a tool for studying enzyme kinetics and inhibition mechanisms. By acting as a competitive inhibitor for certain enzymes, it helps elucidate the role of these enzymes in metabolic pathways .
Material Science
Due to its unique chemical structure, this compound is being explored for applications in material science.
- Polymeric Materials : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its presence in polymer composites has been shown to improve resistance to degradation under thermal stress .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Case Study 2: Enzyme Inhibition
In a biochemical assay reported in Biochemical Journal, researchers investigated the inhibitory effects of this compound on a specific kinase involved in inflammatory responses. The results indicated that the compound could effectively reduce kinase activity by over 70%, suggesting its potential as an anti-inflammatory agent .
Case Study 3: Material Development
A recent study focused on the incorporation of this compound into thermoplastic elastomers. The findings revealed that the modified materials exhibited enhanced tensile strength and thermal stability compared to unmodified controls .
Mechanism of Action
The mechanism of action of 2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pharmacological Activity
The pyrazolo[1,5-a]pyrimidine scaffold is versatile, with substituent variations dictating biological activity. Key comparisons include:
MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
- Substituents : 2,5-dimethyl; 3-(4-methoxy-2-methylphenyl); N,N-bis(2-methoxyethyl) groups.
- Activity: Potent CRF1 receptor antagonist with IC₅₀ values in the nanomolar range .
DMP904 (N-(1-ethylpropyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)
- Substituents : 2,5-dimethyl; 3-(4-methoxy-2-methylphenyl); N-(1-ethylpropyl).
- Activity : CRF1 antagonist with reduced efficacy compared to MPZP, highlighting the impact of N-alkyl chain length on receptor binding .
Ametoctradin (5-ethyl-6-octyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine)
Physicochemical Properties
*LogP values estimated based on substituent contributions.
Biological Activity
2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various protein targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of 2,5-di-tert-butylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 5-amino-3-(tert-butyl)-1H-pyrazole with ethyl 4,4-dimethyl-3-oxopentanoate in acetic acid under reflux conditions. The yield reported for this synthesis is approximately 23% .
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Recent studies have highlighted the compound's role as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B). Inhibition assays showed that various pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibited substantial inhibitory activity against PTP1B, which is crucial in insulin signaling pathways . The compound's ability to enhance insulin-stimulated Akt phosphorylation in HepG2 cells suggests potential applications in treating insulin resistance and related metabolic disorders.
Biological Activity Overview
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, research indicated that this compound can induce apoptosis through mitochondrial pathways in HeLa and A549 cells. The underlying mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential .
Synergistic Effects with Other Treatments
A notable study explored the synergistic cytotoxicity between cold atmospheric plasma and pyrazolo[1,5-a]pyrimidine derivatives. The combination treatment resulted in enhanced cell death rates compared to either treatment alone, suggesting that this compound could be utilized to improve therapeutic outcomes when combined with other modalities .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2,5-Di-tert-butylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine core formation) followed by functionalization at position 7. For example, tert-butyl groups can be introduced via nucleophilic substitution or coupling reactions under controlled conditions. Solvent choice (e.g., benzene, DCM) and catalysts (e.g., BBr₃ for deprotection) are critical for regioselectivity and yield. Characterization via ¹H/¹³C NMR and HRMS ensures structural validation .
Q. How can researchers optimize reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example, reaction paths involving silylformamidine intermediates ( ) benefit from inert atmospheres and anhydrous conditions. Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways, reducing trial-and-error approaches .
Q. What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., tert-butyl groups show distinct upfield shifts for methyl protons).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values.
- IR Spectroscopy : Identify functional groups like amines (N-H stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How do substituents like tert-butyl groups at positions 2 and 5 influence biological activity and binding affinity?
- Methodological Answer : The tert-butyl groups enhance steric bulk and hydrophobicity, improving target binding (e.g., kinase active sites). In SAR studies, compare IC₅₀ values of derivatives with varying substituents. For example, trifluoromethyl groups () increase metabolic stability, while tert-butyl groups may reduce rotational freedom, enhancing selectivity. Use molecular docking to map interactions with residues like CDK9 .
Q. What computational approaches are recommended for designing novel pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Quantum Mechanical Calculations : Predict regioselectivity in cyclization steps (e.g., Fukui indices for reactive sites).
- Molecular Dynamics (MD) : Simulate ligand-protein binding kinetics (e.g., Trk inhibitors in ).
- ADMET Prediction : Use tools like SwissADME to optimize logP (target ~3.0) and blood-brain barrier penetration .
Q. How can experimental design resolve data contradictions in SAR studies of pyrazolo[1,5-a]pyrimidines?
- Methodological Answer : Apply fractional factorial designs to isolate variables (e.g., substituent electronic vs. steric effects). For anti-mycobacterial activity ( ), use response surface methodology to model nonlinear relationships between substituent size and MIC values. Validate hypotheses with orthogonal assays (e.g., enzymatic vs. cellular inhibition) .
Safety and Handling
Q. What safety protocols are critical for handling pyrazolo[1,5-a]pyrimidines in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Storage : Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
- Waste Disposal : Segregate halogenated waste (e.g., chloro derivatives) for incineration to avoid environmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
